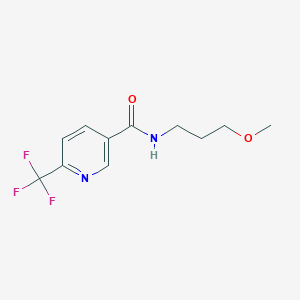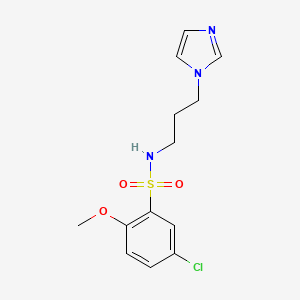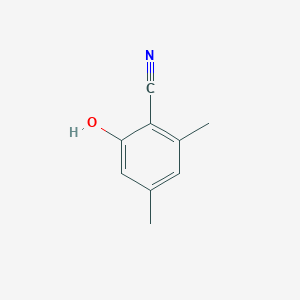
lithium(1+) ion 2-methoxypyridine-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
lithium(1+) ion 2-methoxypyridine-4-sulfinate: is a chemical compound with the molecular formula C6H7NO3S.Li. It is a lithium salt of 2-methoxypyridine-4-sulfinic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is typically available in powder form and is used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-methoxypyridine-4-sulfinate involves the reaction of 2-methoxypyridine-4-sulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried to obtain the lithium salt in high purity.
Industrial Production Methods: Industrial production of lithium 2-methoxypyridine-4-sulfinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: lithium(1+) ion 2-methoxypyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: lithium(1+) ion 2-methoxypyridine-4-sulfinate is used as a reagent in organic synthesis. It is employed in the preparation of various pyridine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and in the manufacturing of advanced materials.
Mécanisme D'action
The mechanism of action of lithium 2-methoxypyridine-4-sulfinate involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
- Lithium 2-methoxypyridine-3-sulfinate
- Lithium 2-methoxypyridine-5-sulfinate
- Lithium 2-methoxypyridine-6-sulfinate
Comparison: lithium(1+) ion 2-methoxypyridine-4-sulfinate is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the methoxy group and the sulfinic acid moiety can significantly influence the compound’s reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
lithium;2-methoxypyridine-4-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Li/c1-10-6-4-5(11(8)9)2-3-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAUVBUZKCHAPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1)S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2395006.png)
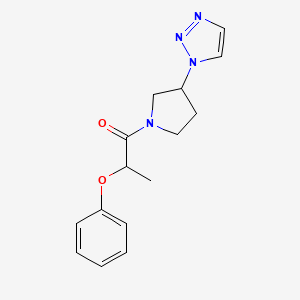
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)

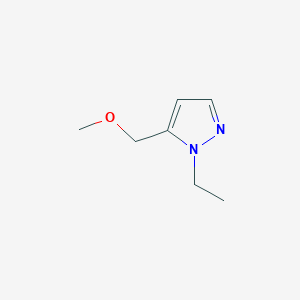
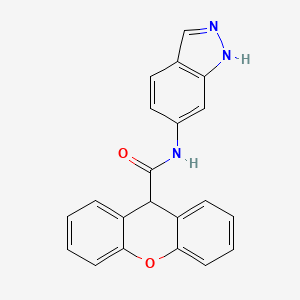
![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)
![4-amino-6-methyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2395017.png)
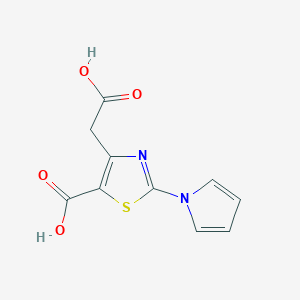
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2395020.png)

